molecular formula C9H10N2O B071461 2-methoxy-5-methyl-1H-benzo[d]imidazole CAS No. 160952-25-0

2-methoxy-5-methyl-1H-benzo[d]imidazole

Cat. No. B071461
M. Wt: 162.19 g/mol
InChI Key: QYDCKJJBBJDNCS-UHFFFAOYSA-N
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Description

“2-methoxy-5-methyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring (a five-member ring with two non-adjacent nitrogen atoms). This compound is used in the preparation of COX-2 inhibitors and serves as an intermediate of the drug omeprazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “2-methoxy-5-methyl-1H-benzo[d]imidazole” consists of a benzimidazole core with a methoxy group attached to the 2-position and a methyl group attached to the 5-position .


Chemical Reactions Analysis

Benzimidazole compounds are known for their broad range of chemical and biological properties. They have been used in the development of new drugs due to their inhibitory activity and favorable selectivity ratio .

properties

IUPAC Name

2-methoxy-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)11-9(10-7)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDCKJJBBJDNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-1H-benzo[d]imidazole

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